3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a piperidinylmethyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Piperidinylmethyl Group Addition: The piperidinylmethyl group can be added through a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Coupling: Formation of biaryl compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Similar in structure and biological activities.
Indole Derivatives:
Uniqueness
3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H28ClNO3 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H28ClNO3/c1-3-18-11-7-8-12-27(18)15-21-23(28)22(26)14-19-16(2)20(25(29)30-24(19)21)13-17-9-5-4-6-10-17/h4-6,9-10,14,18,28H,3,7-8,11-13,15H2,1-2H3 |
InChI Key |
PSQOCDMLJRKTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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